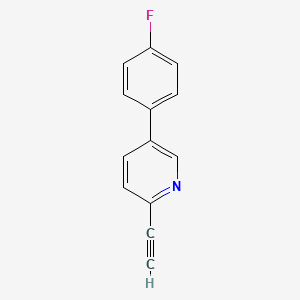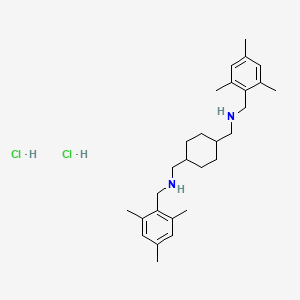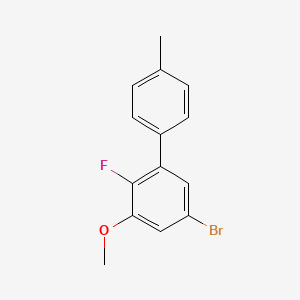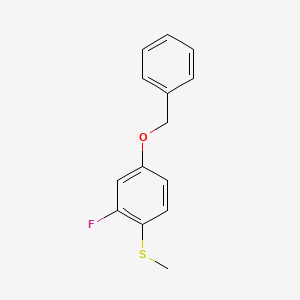
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorobenzyl group, which imparts specific chemical and physical characteristics to the molecule. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the appropriate benzylamine and fluorobenzyl alcohol.
Reaction Conditions: The reaction typically involves the use of isopropyl acetate as a solvent and methanesulfonic acid as a catalyst.
Procedure: The mixture is stirred and heated to 50°C, followed by the addition of safinamide (BaseSAF-4) and isopropyl acetate. The reaction mixture is then cooled to 25°C to induce crystallization.
Purification: The resulting solid is filtered, washed with ethyl acetate, and dried under reduced pressure to obtain the final product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps.
化学反応の分析
Types of Reactions
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide involves its interaction with specific molecular targets. The fluorobenzyl group plays a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Safinamide: A related compound with similar structural features.
Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups that exhibit similar chemical properties.
Uniqueness
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
特性
分子式 |
C17H19FN2O2 |
|---|---|
分子量 |
302.34 g/mol |
IUPAC名 |
(2S)-2-[[3-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-3-7-16(9-13)22-11-14-5-2-6-15(18)8-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
InChIキー |
XZVNPHMSKCAJKA-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C(=O)N)NCC1=CC(=CC=C1)OCC2=CC(=CC=C2)F |
正規SMILES |
CC(C(=O)N)NCC1=CC(=CC=C1)OCC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)



![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)

![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)

